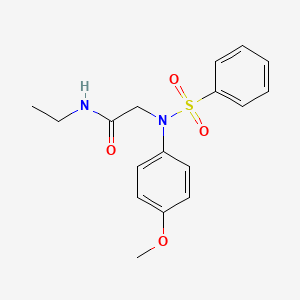![molecular formula C14H22N2O2 B5100223 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5100223.png)
2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol, also known as MPMP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of phenols and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol involves its interaction with the dopamine D2 receptor. This compound has a high affinity for this receptor and acts as a partial agonist. 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to increase the release of dopamine in the striatum and prefrontal cortex, which may contribute to its effects on neuronal activity.
Biochemical and Physiological Effects:
2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the release of dopamine in the striatum and prefrontal cortex, which may contribute to its effects on neuronal activity. 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has also been shown to have anxiolytic properties and may be useful in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has a number of advantages and limitations for use in lab experiments. One advantage is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol is its partial agonist activity, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of future directions for research on 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol. One area of research could be to investigate the potential therapeutic uses of this compound, particularly in the treatment of anxiety disorders. Another area of research could be to further investigate the mechanism of action of 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol and its effects on neuronal activity. Additionally, the development of new compounds based on the structure of 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol could lead to the discovery of new pharmacological tools for use in scientific research.
Méthodes De Synthèse
The synthesis of 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol involves a multi-step process that includes the reaction of 4-methylpiperazine with 2-ethoxyphenol in the presence of a catalyst. The reaction mixture is then heated to form the desired compound. The purity of 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol can be improved through recrystallization and chromatography.
Applications De Recherche Scientifique
2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has been widely studied for its potential use as a pharmacological tool in scientific research. This compound has been shown to have a high affinity for the dopamine D2 receptor and has been used to study the role of this receptor in various physiological processes. 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has also been used to investigate the effects of dopamine on neuronal activity and neurotransmitter release.
Propriétés
IUPAC Name |
2-ethoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-18-14-10-12(4-5-13(14)17)11-16-8-6-15(2)7-9-16/h4-5,10,17H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMHNSQZXFIHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5100149.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5100152.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5100156.png)
![4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5100160.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5100172.png)
![4-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5100185.png)


![methyl 3-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5100205.png)
![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5100207.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5100217.png)
![cyclohexyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B5100235.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B5100241.png)
![10-acetyl-3-(4-chlorophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5100249.png)